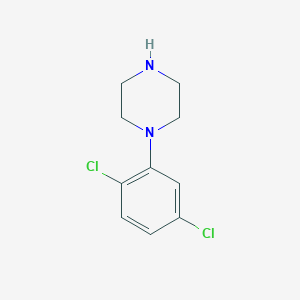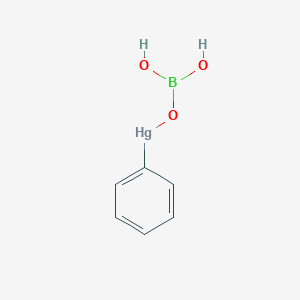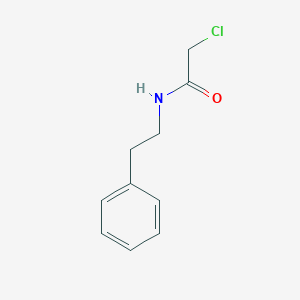
2-Chloro-N-phenethylacetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chloroacetamides has been reported through various methods, including chloroacetylation of corresponding aryl amine, yielding N-aryl 2-chloroacetamides. These methods emphasize the versatility in synthesizing chloroacetamide derivatives through the manipulation of chloroacetyl chloride with different amines under controlled conditions (Sidhu, Sattur, & Jaleel, 1962).
Molecular Structure Analysis
Molecular structure analysis of chloro-N-phenethylacetamide derivatives has been facilitated through X-ray crystallography, revealing intricate details about intramolecular hydrogen bonding and molecular conformations. For instance, studies have shown that certain chloroacetamide derivatives crystallize in specific space groups, with intramolecular H-bonding playing a crucial role in their structural stability (Jansukra et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-N-phenethylacetamide derivatives often entail nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles. These reactions can lead to the formation of heterocyclic systems, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Abdel‐Latif, Fahad, & Ismail, 2020).
Physical Properties Analysis
The physical properties of chloroacetamide derivatives, such as melting points and solubility, are often determined through their synthesis and subsequent purification processes. The physical characteristics can provide insights into the compound's potential applications and handling requirements.
Chemical Properties Analysis
The chemical properties of 2-Chloro-N-phenethylacetamide and its derivatives are characterized by their functional groups, which influence their reactivity and interaction with other molecules. The presence of the chloroacetamide group contributes to the compound's ability to undergo various chemical reactions, including those leading to the formation of different heterocyclic compounds.
- Synthesis and anticonvulsant activity of some N‐phenethylacetamides, highlighting the compound's synthesis and unexpected pharmacological properties (Sidhu, Sattur, & Jaleel, 1962).
- Synthesis, X-Ray Crystallography, Theoretical Investigation, and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, detailing the molecular structure and intramolecular interactions (Jansukra et al., 2021).
- The chemical reactivity of N-aryl 2-chloroacetamides towards various nucleophiles, describing the compound's versatile chemical reactions and the potential for synthesizing heterocyclic systems (Abdel‐Latif, Fahad, & Ismail, 2020).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity : 2-Chloro-N-phenethylacetamide has shown significant anticonvulsant activity. In a study, it demonstrated potent effects against electroshock seizures in rats, comparable to phenobarbitone and phenytoin sodium (Sidhu, Sattur, & Jaleel, 1962).
Antidepressant-like Effects : A study aimed at synthesizing novel 2-(2-bromophenyl)-N-phenethylacetamides and benzylisoquinoline derivatives, which include 2-Chloro-N-phenethylacetamide, found these compounds to exhibit antidepressant-like effects in mice. These effects were mediated through interactions with serotonergic and dopaminergic receptors (Porras-Ramírez et al., 2020).
Synthesis of Heterocyclic Compounds : Research on the synthesis of heterocyclic compounds derived from 2-Chloro-N-p-tolylacetamide, a related compound, highlights its utility in the creation of new chemical entities, potentially for pharmaceutical applications (Shaaban, 2017).
Material Science Applications : A novel diamine with links to 2-Chloro-N-phenethylacetamide has been used in the fabrication of poly(ether imide)s thin films for gas separation, showcasing its utility in advanced material science (Dinari, Ahmadizadegan, & Asadi, 2015).
Electrochemical Reduction Studies : The electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes has been studied, providing insights into its chemical behavior and potential applications in electrochemistry (Pasciak et al., 2014).
Allergic Contact Dermatitis Research : A study on occupational allergic contact dermatitis due to various chemicals identified positive reactions to compounds related to 2-Chloro-N-phenethylacetamide, indicating its relevance in dermatological research (Bruze, Gruvberger, & Hradil, 1990).
Pharmacokinetic and Metabolism Studies : Comparative studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have implications for understanding the metabolic pathways and potential toxicity of 2-Chloro-N-phenethylacetamide-related compounds (Coleman et al., 2000).
Safety And Hazards
The safety information for 2-Chloro-N-phenethylacetamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWGHNQLOXRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157110 | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-phenethylacetamide | |
CAS RN |
13156-95-1 | |
| Record name | 2-Chloro-N-(2-phenylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13156-95-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-phenethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N-phenethyl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


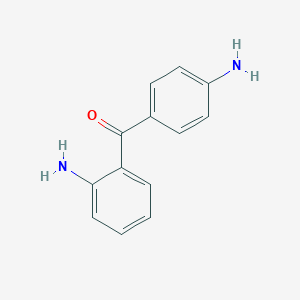
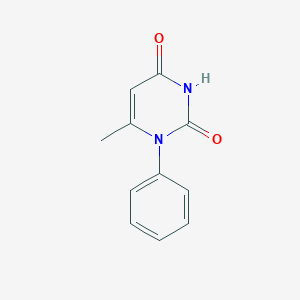
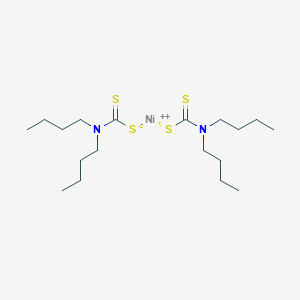
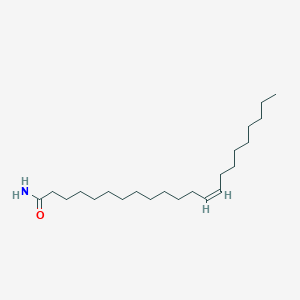
![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
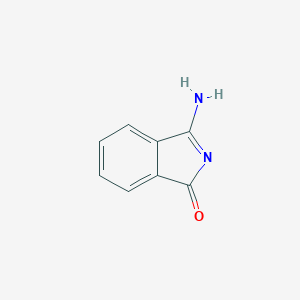
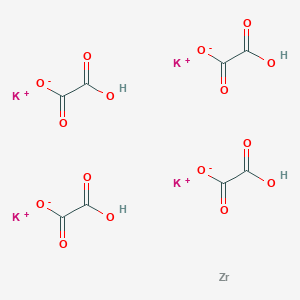
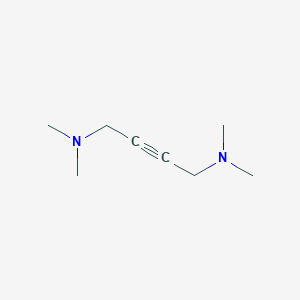
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
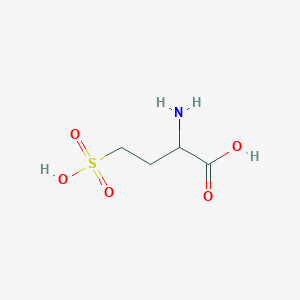
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
